7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine
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Overview
Description
7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate, followed by further reactions to introduce the chlorophenylmethyl group . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for quinazoline derivatives, including this compound, often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazoline derivatives .
Scientific Research Applications
7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and induce apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline derivative with similar anticancer properties.
Lapatinib: A quinazoline-based drug used in cancer therapy.
Uniqueness
7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual chlorination on the quinazoline and phenyl rings enhances its potency and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c16-11-3-1-2-10(6-11)8-18-15-13-5-4-12(17)7-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPUCNCIBLKJPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=NC=NC3=C2C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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